These findings highlight the potential of chelerythrine as a promising candidate for developing novel anti-cancer therapies. However, further research is necessary to elucidate its exact mechanisms of action and address challenges like potential toxicity before clinical application [].
The emergence of antibiotic-resistant bacteria poses a significant global health threat. Recent research has explored the potential of chelerythrine as an adjuvant to combat this growing problem. A study published in 2023 demonstrated that chelerythrine, when combined with the antibiotic colistin, significantly reduced the minimum inhibitory concentration (MIC) against colistin-resistant bacteria. This finding suggests chelerythrine's potential to enhance the efficacy of existing antibiotics against resistant strains. Further investigations are crucial to understand the underlying mechanisms and translate these findings into clinical applications.
Beyond cancer and antibiotic resistance, research is exploring chelerythrine's potential applications in other areas, including:
Chelerythrine is a benzophenanthridine alkaloid primarily derived from the plant Chelidonium majus, commonly known as greater celandine. It is characterized by its complex chemical structure, which includes two distinct forms: a positively charged iminium form and a neutral alkanolamine form. This compound has garnered attention for its potent biological activities, particularly as a selective inhibitor of protein kinase C, which plays a crucial role in various cellular signaling pathways .
Chelerythrine undergoes several chemical transformations, particularly involving its iminium bond. The primary metabolic pathway in vivo includes the reduction of this bond and subsequent O-demethylation, leading to the formation of dihydrochelerythrine and other metabolites . In laboratory settings, chelerythrine can also interact with various enzymes, affecting their activity. For instance, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in inflammatory responses .
Chelerythrine exhibits a wide range of biological activities:
Chelerythrine can be synthesized through various methods:
Chelerythrine's diverse biological activities make it applicable in several fields:
Research has highlighted various interactions involving chelerythrine:
Several compounds share structural similarities with chelerythrine, each exhibiting unique properties:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Sanguinarine | Benzophenanthridine | Anticancer, antibacterial | Associated with severe side effects |
Berberine | Isoquinoline alkaloid | Antimicrobial, anti-inflammatory | Broad-spectrum antimicrobial activity |
Morphine | Phenanthrene alkaloid | Analgesic | Strong pain relief properties |
Palmatine | Isoquinoline alkaloid | Antimicrobial | Less potent than chelerythrine |
Chelerythrine's unique combination of potent protein kinase C inhibition and selective apoptosis induction distinguishes it from these similar compounds. While many share antibacterial or anticancer properties, chelerythrine's specific mechanisms of action and lower toxicity profiles make it particularly noteworthy in pharmacological research .
Chelerythrine is a benzophenanthridine alkaloid with the molecular formula C₂₁H₁₈NO₄⁺, representing a quaternary ammonium cation with a molecular weight of 348.37192 grams per mole [2] [7] [26]. The International Union of Pure and Applied Chemistry name for this compound is 1,2-dimethoxy-12-methyl [1] [3]benzodioxolo[5,6-c]phenanthridin-12-ium [2] [4]. The exact mass of chelerythrine has been determined to be 348.123047 grams per mole through high-resolution mass spectrometry [26] [29].
The compound is registered under Chemical Abstracts Service number 34316-15-9 and bears the molecular descriptor code MFCD00270393 [2] [4] [7]. Structurally, chelerythrine consists of a rigid tetracyclic framework comprising four fused aromatic rings that form the characteristic benzophenanthridine skeleton [1] [35]. The molecule features a permanently positively charged quaternary nitrogen atom at position 12, which distinguishes it from other related alkaloids [1] [35].
The structural architecture includes two methoxy substituents at positions 1 and 2, providing specific chemical reactivity and spectroscopic characteristics [20]. Additionally, a methylenedioxy bridge spans positions 2 and 3 of one of the benzene rings, creating a five-membered dioxole ring that contributes to the molecule's planar geometry [20]. The quaternary nitrogen bears a methyl substituent, completing the charged iminium system that defines the compound's primary structural form [20].
Table 1: Physical and Chemical Properties of Chelerythrine
Property | Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 348.37192 | [2] [7] [26] |
Exact Mass (g/mol) | 348.123047 | [26] [29] |
Melting Point (°C) | 195-205 | [7] [9] [13] |
Boiling Point (°C) | 496.37 (estimate) | [7] |
Density (g/cm³) | 1.2985 (estimate) | [7] |
Refractive Index | 1.5614 (estimate) | [7] |
Polar Surface Area (Ų) | 40.80000 | [9] [26] |
Partition Coefficient (LogP) | 0.72060 | [7] [26] |
Flash Point (°C) | 219.3 | [9] |
Chelerythrine exhibits distinctive physical characteristics that reflect its quaternary ammonium structure and aromatic nature [7]. The compound appears as a light yellow to dark orange crystalline solid, with the color variation depending on purity and crystalline form [7] [13]. The melting point range of 195-205°C indicates good thermal stability under normal laboratory conditions [7] [9] [13].
The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates storage under desiccated conditions at temperatures below -20°C [7]. Solubility characteristics reveal moderate dissolution in polar aprotic solvents, with dimethyl sulfoxide accommodating approximately 11 milligrams per milliliter [6]. In contrast, chelerythrine shows limited solubility in water, methanol, and chloroform, requiring sonication for optimal dissolution [7].
Chemical stability studies indicate that chelerythrine maintains structural integrity under acidic conditions but undergoes pH-dependent conformational changes in alkaline environments [11] [35]. The compound's partition coefficient of 0.72060 suggests moderate lipophilicity, enabling membrane permeation while retaining sufficient hydrophilicity for biological interactions [7] [26].
Chelerythrine exists in two distinct structural conformations that interconvert based on solution pH: the positively charged iminium form and the neutral pseudo-base (alkanolamine) form [1] [35]. This pH-dependent equilibrium represents a fundamental characteristic of quaternary benzophenanthridine alkaloids and significantly influences the compound's biological and chemical properties [35].
Table 2: Conformational Analysis of Chelerythrine
Parameter | Iminium Form | Pseudo-base Form | Reference |
---|---|---|---|
pH Stability Range | 1.0-6.0 | 8.5-11.0 | [1] [35] |
Charge State | +1 (permanent) | Neutral | [1] [35] |
Structural Configuration | Planar quaternary system | 6-hydroxy-5,6-dihydro derivative | [1] [35] |
DNA Binding Affinity | Strong (Kd ~ 10⁻⁶ M) | No binding | [14] [35] |
Equilibrium Constant (pKR⁺) | 8.51-9.31 | 8.51-9.31 | [11] |
The iminium form predominates under physiological acidic conditions (pH 1.0-6.0) and represents the biologically active conformation for most pharmacological effects [1] [35]. In this state, the positive charge is delocalized across the aromatic system, maintaining planarity and enabling intercalative interactions with nucleic acids [1] [35]. The quaternary nitrogen at position 12 remains permanently protonated, creating an electrostatic driving force for cellular uptake and mitochondrial accumulation [35].
Conversely, the pseudo-base form becomes predominant in alkaline conditions (pH 8.5-11.0) through nucleophilic attack by hydroxide ions at position 6 [1] [35]. This transformation converts the planar aromatic system to a three-dimensional structure with sp³ hybridization at carbon-6, forming 6-hydroxy-5,6-dihydrochelerythrine [1] [35]. The neutral pseudo-base exhibits altered binding characteristics, showing enhanced affinity for proteins such as bovine serum albumin compared to the iminium form [35].
The equilibrium between these conformations is governed by a pKR⁺ value ranging from 8.51 to 9.31, depending on ionic strength and electrolyte composition [11]. Studies demonstrate that increasing concentrations of various acids (hydrochloric acid, nitric acid, sulfuric acid, phosphoric acid) shift the equilibrium toward more alkaline pH values, with the most significant effects observed for phosphoric acid and sulfuric acid [11].
Chelerythrine exhibits characteristic spectroscopic signatures that enable precise identification and quantitative analysis across multiple analytical platforms [11] [12] [20]. The compound's spectroscopic properties reflect its structural features and conformational states, providing comprehensive fingerprinting capabilities for analytical applications [11] [20].
Table 3: Spectroscopic Characteristics of Chelerythrine
Technique | Parameter | Value/Assignment | Conditions | Reference |
---|---|---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | δ 7.85, 7.69, 7.53, 7.31, 7.14 | DMSO-d₆, 500 MHz | [20] |
¹H Nuclear Magnetic Resonance | Methylenedioxy | δ 6.12-6.15 (2H, OCH₂O) | DMSO-d₆, 500 MHz | [20] |
¹H Nuclear Magnetic Resonance | N-methyl | δ 2.56 (3H, s) | DMSO-d₆, 500 MHz | [20] |
¹H Nuclear Magnetic Resonance | Methoxy groups | δ 3.87, 3.83 (3H each, s) | DMSO-d₆, 500 MHz | [20] |
Ultraviolet-Visible Spectroscopy | Absorption maxima (iminium) | λmax = 268, 316, 339, 405 nm | pH 2.5-8.0 | [11] |
Ultraviolet-Visible Spectroscopy | Absorption maxima (alkaline) | λmax = 280, 316 nm | pH 8.0-11.0 | [11] |
Fluorescence Spectroscopy | Emission (iminium) | λem = 550-582 nm | Acidic conditions | [12] [33] |
Fluorescence Spectroscopy | Emission (pseudo-base) | λem = 410-428 nm | Alkaline conditions | [12] [33] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization through distinct chemical shift patterns [20]. The aromatic region displays multiple signals between δ 7.14 and 7.85, reflecting the complex electronic environment of the fused ring system [20]. The characteristic methylenedioxy bridge appears as a distinct signal at δ 6.12-6.15, while the quaternary N-methyl group resonates at δ 2.56 [20]. Two methoxy substituents generate separate signals at δ 3.87 and 3.83, enabling positional assignment through two-dimensional correlation experiments [20].
Ultraviolet-visible absorption spectroscopy reveals pH-dependent spectral transitions that correspond to the iminium-pseudo-base equilibrium [11]. Under acidic conditions, the iminium form exhibits four characteristic absorption bands at 268, 316, 339, and 405 nanometers [11]. Upon pH increase to alkaline conditions, the spectrum transforms to show primary absorption at 280 nanometers with a secondary band at 316 nanometers [11]. These spectral changes occur reversibly and provide quantitative measures of conformational populations [11].
Fluorescence spectroscopy demonstrates remarkable sensitivity to structural conformation, with quantum yields of 0.13 for the iminium form in methanol and 0.15 for the pseudo-base form in aqueous solution [12]. The iminium form emits yellow-green fluorescence at 550-582 nanometers, while the pseudo-base exhibits blue fluorescence at 410-428 nanometers [12] [33]. These distinct emission profiles enable real-time monitoring of pH-dependent structural transitions and provide sensitive detection methods for analytical applications [12] [33].
Acute Toxic;Irritant